molecular formula C10H16N5O13P3S B152399 6-Thioguanosine 5'-triphosphate CAS No. 17670-19-8

6-Thioguanosine 5'-triphosphate

Cat. No. B152399
CAS RN: 17670-19-8
M. Wt: 539.25 g/mol
InChI Key: QENYANNAQSWPLM-BDXYJKHTSA-N
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Description

6-Thioguanosine 5'-triphosphate (6-thioGTP) is a nucleotide analog that plays a significant role in the pharmacological and therapeutic effects of several drugs, including 6-thioguanine and azathioprine. It is an active metabolite that is involved in various biochemical processes within the cell, particularly affecting DNA and RNA synthesis .

Synthesis Analysis

The synthesis of 6-thioGTP and its related compounds, such as 6-thioguanosine 5'-monophosphate (6-thioGMP), has been explored in several studies. A two-step chemical synthesis method starting from 6-thioguanosine has been established, which involves the reaction with phosphorus oxide trichloride followed by a reaction with phosphoric acid in the presence of pyridine/dicyclohexyl carbodiimide . This method allows for the production of 6-thioGMP, 6-thioguanosine 5'-diphosphate, and 6-thioGTP, which can be separated and purified through chromatography techniques.

Molecular Structure Analysis

The molecular structure of 6-thioGTP is characterized by the presence of a sulfur atom replacing the oxygen atom at the 6th position of the guanine base. This modification significantly alters the compound's interaction with cellular enzymes and its incorporation into nucleic acids .

Chemical Reactions Analysis

6-ThioGTP is involved in various chemical reactions within the cell. It can be incorporated into DNA in place of the normal guanine nucleotide by DNA polymerase enzymes . However, its interaction with enzymes such as guanylate kinase is complex. While it can act as an alternate substrate for the enzyme, it is also a relatively weak inhibitor of GMP phosphorylation . The presence of 6-thioGTP can lead to the formation of DNA with altered properties, which is a key factor in the therapeutic effects of thiopurine drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-thioGTP are influenced by the thioguanine moiety. It has a characteristic UV absorption peak, which is different from that of the normal guanine nucleotides . The compound's stability, solubility, and reactivity are crucial for its biological functions and its detection in biological samples. For instance, a flow-fluorimetric, liquid chromatographic assay has been developed to measure 6-thioGMP, a related metabolite, in human red blood cells, highlighting the importance of sensitive detection methods for these compounds .

Scientific Research Applications

Metabolic Pathways and Drug Action

6-Thioguanosine 5'-triphosphate (TGTP) is a critical metabolite in the action of thiopurines, which are used in drug therapies for conditions like inflammatory bowel disease. Karner et al. (2010) explored how TGTP and its related metabolites (TGMP and TGDP) are involved in drug action, emphasizing the importance of individual 6-thioguanosine phosphate levels and nucleoside diphosphate kinase activity in red blood cells for patients undergoing azathioprine therapy (Karner et al., 2010).

Cellular and Molecular Mechanisms

The intracellular dynamics of TGTP are complex. Xiao et al. (2014) conducted a comprehensive characterization of SGTP-binding proteins, revealing that TGTP predominantly targets GTPases in the human proteome. This insight into TGTP's binding properties illuminates its potential therapeutic roles (Xiao et al., 2014).

Role in Enzyme Activity

NUDT15, an enzyme involved in thiopurine metabolism, was found to catalyze the dephosphorylation of TGTP, as described by Moyer (2021). This process is crucial in thiopurine medications, highlighting TGTP's significance in enzyme functionality and treatment efficacy (Moyer, 2021).

Drug Monitoring and Therapeutic Applications

Neurath et al. (2005) showed that monitoring TGTP levels could enhance the effectiveness of azathioprine therapy in Crohn's disease. The study established a novel assay for measuring TGTP and its precursors in red blood cells, correlating these levels with clinical outcomes (Neurath et al., 2005).

Safety And Hazards

6-TGTP should be handled with care to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse .

Future Directions

6-Thioguanosine monophosphate prodrugs have shown enhanced performance against thiopurine-resistant leukemia and breast cancer cells . This suggests a promising strategy for thiopurine therapy by using 6sGMP prodrugs . Furthermore, a novel antiviral mechanism of action for an FDA-approved thiopurine known as 6-thioguanine has been described, suggesting potential future directions in antiviral therapy .

properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYANNAQSWPLM-BDXYJKHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

CAS RN

17670-19-8
Record name 6-Thioguanosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
MF Neurath, R Kiesslich, U Teichgräber… - Clinical …, 2005 - Elsevier
… exert antiproliferative effects based on random incorporation of 6-thioguanine nucleotides (6-TGN) into DNA after bioactivation of thiopurines to deoxy-6-thioguanosine 5′-triphosphate …
Number of citations: 102 www.sciencedirect.com
HJ Breter, H Mertes - Biochimica et Biophysica Acta (BBA)-General …, 1990 - Elsevier
… 5'-diphosphate and 6-thioguanosine 5'-triphosphate starting from the ribonucleoside. In the … 5'-diphosphate and 6-thioguanosine 5'-triphosphate which are separated from each other …
Number of citations: 20 www.sciencedirect.com
S Yoshida, M Yamada, S Masaki, M Saneyoshi - Cancer research, 1979 - AACR
Chemically synthesized β-2′-deoxy-6-thioguanosine 5′-triphosphate, a putative active form of β-2′-deoxy-6-thioguanosine, was used efficiently as a substrate for DNA synthesis …
Number of citations: 51 aacrjournals.org
S Karner, S Shi, C Fischer, E Schaeffeler… - Therapeutic drug …, 2010 - journals.lww.com
… 6-Thioguanosine 5′-triphosphate (TGTP) directly binds to Rac1 instead of endogenous GTP, consecutively suppressing the activation of Rac1 target genes and leading to T cell …
Number of citations: 34 journals.lww.com
YH Ling, JA Nelson, YC Cheng, RS Anderson… - Molecular …, 1991 - ASPET
2'-Deoxy-6-thioguanosine 5'-triphosphate (S6dGTP), a metabolite of the antileukemia agent 6-thioguanine, was evaluated as a substrate for purified human DNA polymerases. Using …
Number of citations: 37 molpharm.aspetjournals.org
JA Nelson, JW Carpenter, LM Rose, DJ Adamson - Cancer research, 1975 - AACR
The effects of 6-thioguanine on purine biosynthesis and cell viability have been examined in H.Ep. 2 cells grown in culture. Toxicity is not reversed by aminoimidazolecar-boxamide, …
Number of citations: 337 aacrjournals.org
YH Ling, JA Nelson, D Farquhar… - Nucleosides & …, 1992 - Taylor & Francis
The substrate kinetics of 2′-deoxy-6-thioguanosine 5′-triphosphate for DNA polymerase I (Klenow fragment) of Escherichia coli were investigated. The analog nucleotide was readily …
Number of citations: 8 www.tandfonline.com
HJ Breter - Biochimica et Biophysica Acta (BBA)-Gene Structure …, 1985 - Elsevier
… data, however, which were obtained from digests of total RNA preparations, present evidence that 6-thioguanosine 5'-diphosphate and 6-thioguanosine 5'-triphosphate exist as 5'-…
Number of citations: 6 www.sciencedirect.com
KR Herrlinger, K Fellermann, C Fischer… - Alimentary …, 2004 - Wiley Online Library
Background : 6‐Thioguanine‐nucleotides seem to be the active metabolites of thiopurine therapy, and their monitoring has been considered a useful tool for optimizing response in …
Number of citations: 45 onlinelibrary.wiley.com
DJ Warren, A Andersen, L Slørdal - Cancer research, 1995 - AACR
… tion results in the generation of a plethora of nucleotide metabolites including 6-thiodeoxyguanosine 5'-triphosphate and 6-thioguanosine 5'-triphosphate which can be incorporated into …
Number of citations: 91 aacrjournals.org

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